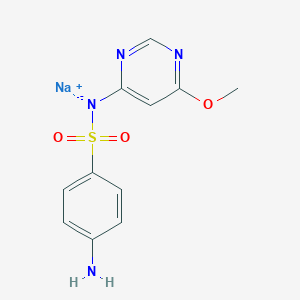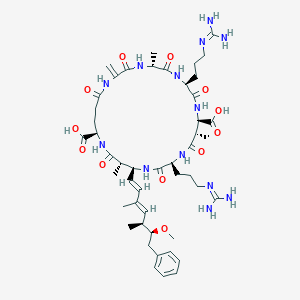
7-Desmethylmicrocystin RR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Desmethylmicrocystin RR is a hepatotoxin produced by cyanobacteria, specifically from the genus Microcystis. This compound is a variant of microcystin, which is known for its potent toxicity and stability in aquatic environments. Microcystins, including this compound, pose significant risks to human health and aquatic life due to their ability to accumulate in water bodies and resist traditional water treatment methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Desmethylmicrocystin RR involves complex organic reactions, including peptide bond formation and cyclization. The process typically starts with the isolation of precursor amino acids, followed by their sequential coupling using peptide synthesis techniques. The final step involves cyclization to form the heptapeptide structure characteristic of microcystins .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be isolated from cyanobacterial blooms using liquid and solid-phase extraction methods, followed by high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Desmethylmicrocystin RR undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds within the molecule.
Substitution: Substitution reactions can occur at the amino acid residues, altering the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
7-Desmethylmicrocystin RR has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of microcystins.
Biology: Researchers use it to investigate the effects of cyanobacterial toxins on aquatic organisms and ecosystems.
Medicine: It serves as a tool to study the mechanisms of hepatotoxicity and potential therapeutic interventions.
Industry: While not widely used industrially, it is important for developing water treatment technologies to remove cyanobacterial toxins .
Mécanisme D'action
7-Desmethylmicrocystin RR exerts its toxic effects primarily by inhibiting serine/threonine protein phosphatases (PP1 and PP2A). This inhibition disrupts cellular signaling pathways, leading to oxidative stress, apoptosis, and necrosis. The compound’s interaction with these enzymes triggers a cascade of events that ultimately result in cell death .
Comparaison Avec Des Composés Similaires
- Microcystin-LR
- Microcystin-RR
- Microcystin-YR
- Nodularin
Comparison: 7-Desmethylmicrocystin RR is unique due to the absence of a methyl group at the seventh position, which distinguishes it from other microcystins. This structural difference can influence its toxicity and reactivity. Compared to microcystin-LR and microcystin-RR, this compound may exhibit different binding affinities to protein phosphatases and varying degrees of hepatotoxicity .
Propriétés
Numéro CAS |
131022-02-1 |
|---|---|
Formule moléculaire |
C48H73N13O12 |
Poids moléculaire |
1024.2 g/mol |
Nom IUPAC |
(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C48H73N13O12/c1-25(23-26(2)36(73-7)24-31-13-9-8-10-14-31)17-18-32-27(3)39(63)60-35(45(69)70)19-20-37(62)55-29(5)41(65)56-30(6)42(66)59-34(16-12-22-54-48(51)52)44(68)61-38(46(71)72)28(4)40(64)58-33(43(67)57-32)15-11-21-53-47(49)50/h8-10,13-14,17-18,23,26-28,30,32-36,38H,5,11-12,15-16,19-22,24H2,1-4,6-7H3,(H,55,62)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,63)(H,61,68)(H,69,70)(H,71,72)(H4,49,50,53)(H4,51,52,54)/b18-17+,25-23+/t26-,27-,28-,30+,32-,33-,34-,35+,36-,38+/m0/s1 |
Clé InChI |
ANEDRERLGQEWQI-UAWDZTONSA-N |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
SMILES isomérique |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES canonique |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Synonymes |
7-demethylmicrocystin RR 7-desmethyl-microcystin-RR 7-desmethylmicrocystin RR |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


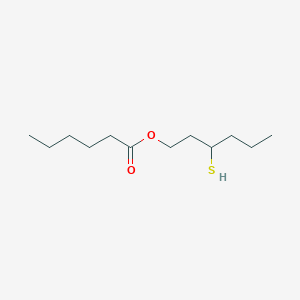
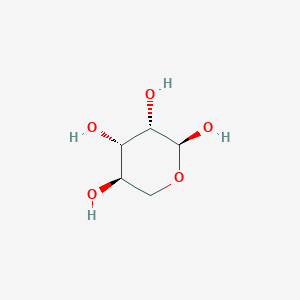
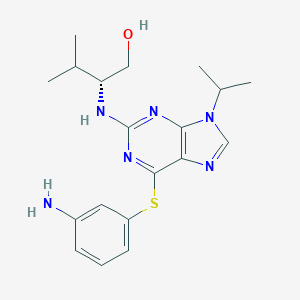
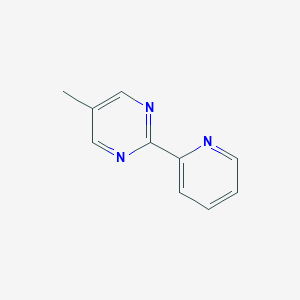
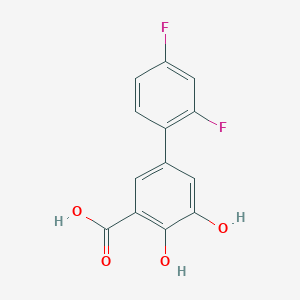
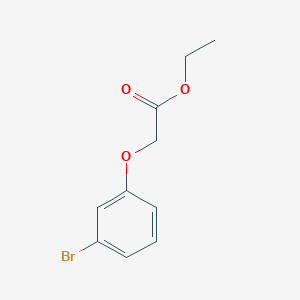
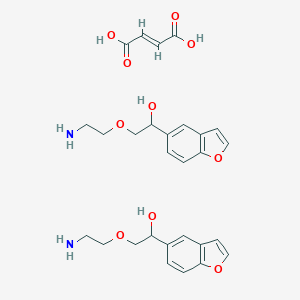
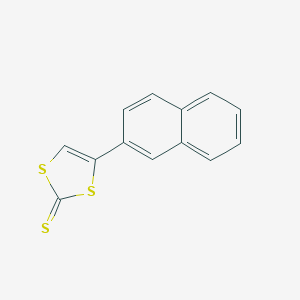
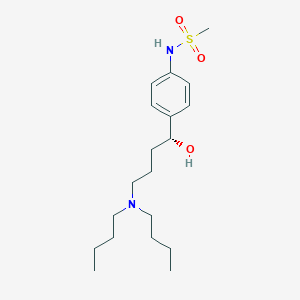
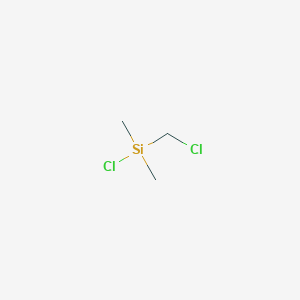

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

